

## 4-Bromoindole molecular weight and formula

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Compound of Interest		
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An In-depth Technical Guide to **4-Bromoindole**: Properties, Synthetic Applications, and Biological Relevance

### Introduction

**4-Bromoindole** is a halogenated derivative of indole, a heterocyclic aromatic compound. Its unique structure, featuring a bromine atom at the 4-position of the indole ring, makes it a versatile and valuable building block in organic synthesis and medicinal chemistry. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties of **4-Bromoindole**, detailed experimental protocols for its application in key synthetic transformations, and its relevance as a modulator of important biological pathways.

## **Core Properties of 4-Bromoindole**

**4-Bromoindole** is a compound of significant interest due to its utility as a synthetic intermediate.[1] Its molecular formula is  $C_8H_6BrN$ , and it has a molecular weight of approximately 196.04 to 196.05 g/mol .[1][2][3][4] This compound typically appears as a light yellow to brown liquid or a white to off-white solid.[1][5]

### **Physicochemical Data Summary**

The key quantitative properties of **4-Bromoindole** are summarized in the table below for easy reference.



Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrN	[1][2][3]
Molecular Weight	196.044 g/mol	[2]
Exact Mass	194.968353 u	[2][3]
Density	1.563 - 1.7 g/cm <sup>3</sup>	[2][6]
Melting Point	15 - 17 °C	[2][4]
Boiling Point	283 - 316.9 °C	[2][6]
Flash Point	110 - 145.5 °C	[2][4]
Refractive Index	n20/D 1.655	[6]

## **Key Applications in Research and Development**

**4-Bromoindole** serves as a crucial starting material in the synthesis of a wide array of complex molecules and biologically active compounds. Its applications span pharmaceutical development, particularly for neurological disorders and potential anti-cancer agents, as well as materials science.[1] It is notably used in the total synthesis of marine alkaloids like dictyodendrin B and is studied for its potential as an inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[2][7][8]

# **Experimental Protocols**

The utility of **4-Bromoindole** is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions and its interaction with biological targets. Below are detailed methodologies for representative experimental procedures.

## Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a fundamental carbon-carbon bond-forming reaction that couples an organoboron compound with an organic halide.[9] The bromine atom on **4-Bromoindole** makes it an excellent substrate for this transformation.

Objective: To couple **4-Bromoindole** with an arylboronic acid to form a 4-arylindole derivative.



### Materials:

#### 4-Bromoindole

- Arylboronic acid (e.g., Phenylboronic acid)
- Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride,
  Pd(dppf)Cl<sub>2</sub>)
- Base (e.g., Potassium carbonate, K<sub>2</sub>CO<sub>3</sub>)
- Anhydrous solvent (e.g., Dimethoxyethane, DME)
- Water (degassed)
- · Schlenk flask or similar reaction vessel
- Inert gas supply (Argon or Nitrogen)

#### Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add **4-Bromoindole** (1.0 mmol, 1.0 eq), the arylboronic acid (1.2-2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl<sub>2</sub>, 0.02-0.10 mmol).[10]
- Add the base (e.g., K2CO3, 2.0-3.0 mmol).
- Add the degassed solvent system, typically a mixture of an organic solvent like DME or 1,4dioxane and water.[4][10]
- Stir the reaction mixture under the inert atmosphere.
- Heat the mixture to 80-100 °C and maintain for 2-24 hours.[4][10] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction to room temperature.



- Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.[4]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired 4arylindole.[4]

## **Sonogashira Cross-Coupling Reaction**

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a process catalyzed by palladium and copper complexes.[8]

Objective: To couple 4-Bromoindole with a terminal alkyne to synthesize a 4-alkynylindole.

#### Materials:

- 4-Bromoindole
- Terminal alkyne
- Palladium catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II), Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>)
- Copper(I) co-catalyst (e.g., Copper(I) iodide, Cul)
- Base (e.g., Diisopropylamine or Triethylamine)
- Anhydrous solvent (e.g., Tetrahydrofuran, THF)
- Inert gas supply (Argon or Nitrogen)

### Procedure:

- In a suitable reaction vessel under an inert atmosphere, dissolve **4-Bromoindole** (1.0 eq) in the anhydrous solvent (e.g., THF).[7]
- To the stirred solution, sequentially add the palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>, 0.05 eq), the copper(I) co-catalyst (e.g., CuI, 0.025 eq), and the base (e.g., diisopropylamine, 7.0 eq).



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- Add the terminal alkyne (1.1-1.2 eq) dropwise to the mixture.[6][7]
- Stir the reaction at room temperature. Gentle heating (e.g., 40-50 °C) may be applied if the reaction is slow.[6]
- Monitor the reaction progress by TLC until the starting material is consumed.
- Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.[6][7]
- Wash the filtrate sequentially with a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl) and brine.[6][7]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the 4alkynylindole.

### In Vitro GSK-3β Kinase Inhibition Assay

**4-Bromoindole** derivatives have been investigated as potential GSK-3 inhibitors.[8] An in vitro kinase assay is essential to quantify the inhibitory activity of such compounds. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced, which is proportional to kinase activity.[11]

Objective: To determine the half-maximal inhibitory concentration (IC $_{50}$ ) of a **4-Bromoindole** derivative against GSK-3 $\beta$ .

#### Materials:

- Recombinant human GSK-3β enzyme
- GSK-3β peptide substrate
- ATP solution



- 4-Bromoindole derivative (test inhibitor) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- 384-well assay plates
- Luminometer

#### Procedure:

- Enzyme Titration: First, determine the optimal concentration of GSK-3β enzyme that yields a robust signal in the linear range of the assay.
- Inhibitor Preparation: Prepare serial dilutions of the 4-Bromoindole derivative in DMSO.
- Reaction Setup: In a 384-well plate, add the following components:
  - 1 μL of the test inhibitor dilution (or DMSO for control).[11]
  - 2 μL of GSK-3β enzyme at the predetermined optimal concentration.
  - 2 μL of a substrate/ATP mixture.[11]
- Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
- ADP Detection:
  - Add 5 μL of ADP-Glo<sup>™</sup> Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]
  - Incubate at room temperature for 40 minutes.[11]
- Luminescence Generation:
  - $\circ$  Add 10  $\mu$ L of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.[11]



- Incubate at room temperature for 30 minutes.[11]
- Data Acquisition: Record the luminescence signal using a plate-reading luminometer.
- Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

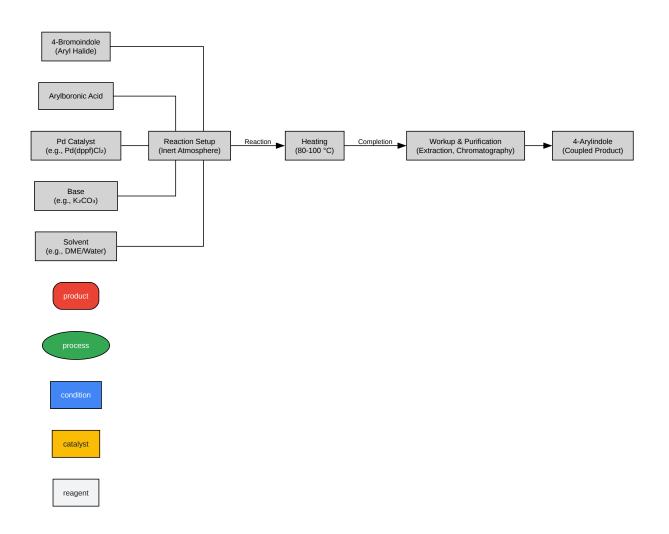
## **Visualizing Workflows and Pathways**

Diagrams are crucial for understanding the complex relationships in chemical reactions and biological pathways. The following sections provide visualizations created using the DOT language.

## **Suzuki-Miyaura Coupling Workflow**

This diagram illustrates the key steps and components involved in a typical Suzuki-Miyaura cross-coupling reaction.





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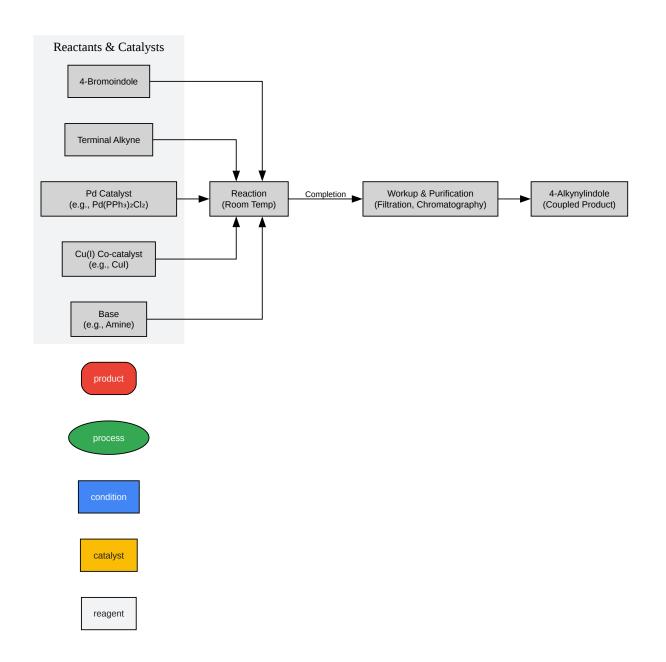
Suzuki-Miyaura Coupling Workflow



## **Sonogashira Coupling Workflow**

This diagram outlines the general workflow for a Sonogashira coupling, highlighting the dual catalytic system.





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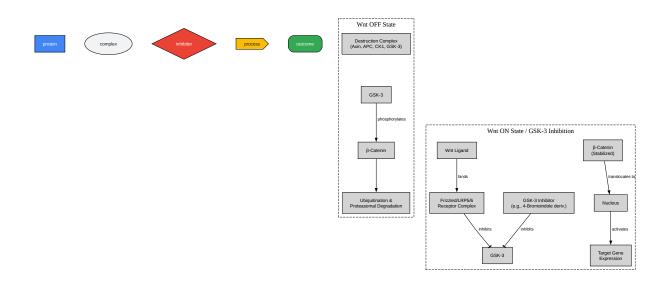
Sonogashira Coupling Workflow



## Wnt/β-Catenin Signaling Pathway and GSK-3 Inhibition

GSK-3 is a critical kinase in several signaling pathways.[12] In the canonical Wnt pathway, GSK-3 is part of a "destruction complex" that targets  $\beta$ -catenin for degradation. Inhibition of GSK-3, a potential role for **4-Bromoindole** derivatives, leads to the stabilization of  $\beta$ -catenin. [12][13]





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Role of GSK-3 Inhibition in the Wnt Pathway



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